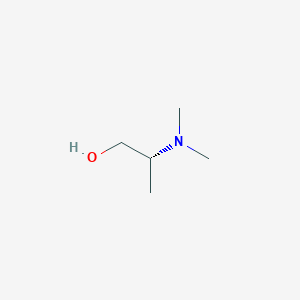

(2R)-2-(dimethylamino)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(dimethylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKGYWLWIJLDGZ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55197-05-2 | |

| Record name | (2R)-2-(dimethylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chirality in Modern Chemical Science

Chirality, derived from the Greek word for hand, "cheir," describes the "handedness" of molecules. quora.com Just as a person's left and right hands are mirror images but cannot be perfectly superimposed, chiral molecules, known as enantiomers, possess the same connectivity of atoms but differ in their three-dimensional arrangement. numberanalytics.comwikipedia.org This seemingly subtle difference has profound implications in various scientific domains, particularly in biological systems where molecular recognition is paramount. numberanalytics.com

The significance of chirality is starkly illustrated in the pharmaceutical industry. Many drugs are chiral, and their different enantiomers can exhibit vastly different pharmacological activities. numberanalytics.com One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some notorious cases like thalidomide, cause severe adverse effects. numberanalytics.comnumberanalytics.com This has underscored the critical importance of producing enantiomerically pure compounds for therapeutic applications. Beyond pharmaceuticals, chirality is crucial in agrochemicals, materials science, and flavor and fragrance industries, where the stereochemistry of a molecule dictates its biological or physical properties. numberanalytics.com

Overview of Chiral β Amino Alcohol Scaffolds in Asymmetric Transformations

Chiral β-amino alcohols are a privileged class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is a cornerstone in asymmetric synthesis, a field dedicated to the selective synthesis of a specific enantiomer of a chiral product. nih.gov The strategic placement of the amino and hydroxyl groups allows them to act as bidentate ligands, capable of coordinating to metal centers and creating a chiral environment that can influence the stereochemical outcome of a chemical reaction. polyu.edu.hk

These scaffolds are instrumental in a wide array of asymmetric transformations, including reductions of prochiral ketones, additions of organometallic reagents to aldehydes and enones, and various cycloaddition reactions. polyu.edu.hk The ability to readily derive many chiral β-amino alcohols from naturally abundant and inexpensive starting materials, such as amino acids, further enhances their appeal in synthetic chemistry. rsc.org The development of new synthetic methods for accessing these valuable compounds, such as chromium-catalyzed asymmetric cross-coupling reactions, continues to be an active area of research. westlake.edu.cn

Specific Academic Focus on 2r 2 Dimethylamino Propan 1 Ol in Research Endeavors

Enantioselective Reduction Strategies for Precursors

A prominent strategy for the synthesis of (2R)-2-(dimethylamino)propan-1-ol involves the enantioselective reduction of a prochiral ketone precursor, 1-(dimethylamino)propan-2-one. This approach relies on the use of chiral catalysts or reagents to favor the formation of the desired (R)-enantiomer.

One notable method involves asymmetric hydrogenation. For instance, the hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone (B175541) hydrochloride has been achieved using a manganese catalyst, resulting in the corresponding (R)-alcohol with a high conversion rate and enantiomeric excess. chemicalbook.com Specifically, the reaction, catalyzed by an Mn-PNN complex, yielded (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol with over 99% conversion and a 74% enantiomeric excess (ee). chemicalbook.com

Another approach utilizes chiral reducing agents. The Midland Alpine-borane reduction is a well-established method for the stereoselective reduction of prochiral ketones, offering a pathway to chiral alcohols. nih.gov

The table below summarizes key findings in the enantioselective reduction of precursors to chiral amino alcohols.

| Precursor | Catalyst/Reagent | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride | Mn-PNN catalyst / H₂ | (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | >99 | 74 |

Chiral Pool Approaches Utilizing Readily Available Precursors

The "chiral pool" strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of (2R)-2-(dimethylamino)propan-1-ol, amino acids are a common source of chirality. For example, the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol has been investigated through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone, which can be produced via fermentation. researchgate.net This demonstrates how biorenewable resources can be transformed into valuable chiral building blocks.

Derivatization-Based Chiral Resolution Techniques

Chiral resolution is a classical yet widely used method for separating enantiomers from a racemic mixture. This involves converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated.

Diastereomeric Salt Formation and Separation

The resolution of racemic 2-(dimethylamino)propan-1-ol (B94322) can be effectively achieved through the formation of diastereomeric salts with a chiral resolving agent. A patent describes the use of di-O-benzoyl-L-(−)-tartaric acid for the optical resolution of racemic 1-(dimethylamino)-2-propanol. google.com This method is a cornerstone in industrial-scale chiral separations due to its scalability and robustness. researchgate.netrsc.org

The principle involves reacting the racemic base with an enantiomerically pure acid to form a pair of diastereomeric salts. libretexts.org These salts, (R-base·L-acid) and (S-base·L-acid), exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the base can be recovered by treatment with a strong base. libretexts.org The choice of resolving agent and solvent system is critical for achieving high diastereomeric excess and yield. researchgate.net

Chiral Derivatization Reagents for Chromatographic Enantioseparation

In this technique, the enantiomers of 2-(dimethylamino)propan-1-ol are reacted with a chiral derivatizing agent (CDA) to form diastereomers that can be separated using standard chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.govwikipedia.orgresearchgate.net The CDA must be enantiomerically pure and the reaction should proceed to completion to avoid kinetic resolution. wikipedia.org

A variety of CDAs are available, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its chloride, which react with alcohols to form diastereomeric esters. wikipedia.org Other reagents like 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) are also employed for the derivatization of amines and amino alcohols. sigmaaldrich.comresearchgate.net The choice of CDA is crucial as it influences the separation efficiency and detection sensitivity. nih.govresearchgate.net

The table below provides examples of chiral derivatizing reagents and their applications.

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomer |

| Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) | Alcohol, Amine | Ester, Amide |

| 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) | Amine, Amino Alcohol | Dinitrophenyl derivative |

| (S)-(-)-α-Methylbenzyl isocyanate | Alcohol, Amine | Urea derivative |

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiomerically pure compounds. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. mdpi.com

In a typical chemoenzymatic resolution, a racemic mixture of 2-(dimethylamino)propan-1-ol is subjected to acylation catalyzed by a lipase (B570770) in the presence of an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional methods. For instance, Amano Lipase PS has been successfully used for the kinetic resolution of alcohols. mdpi.com

Principles of Auxiliary-Controlled Stereoselective Reactions

Auxiliary-controlled stereoselective reactions are a fundamental approach to asymmetric synthesis. numberanalytics.comwikipedia.org The underlying principle involves the temporary attachment of a chiral auxiliary to a prochiral substrate molecule. This newly formed adduct, now possessing a defined chiral environment, undergoes a diastereoselective reaction. The inherent chirality of the auxiliary sterically and/or electronically biases the approach of the reagent to one of the prochiral faces of the substrate, leading to the preferential formation of one diastereomer over the other. numberanalytics.comwikiwand.com

The effectiveness of a chiral auxiliary is determined by several factors: it must be readily available in high enantiomeric purity, easily attached to the substrate, capable of inducing high levels of stereoselectivity, and straightforward to remove from the product without racemization of the newly formed stereocenter. wikipedia.org The ability to recover and reuse the auxiliary is also a significant advantage from both an economic and environmental perspective.

(2R)-2-(dimethylamino)propan-1-ol, derived from the readily available amino acid D-alanine, possesses the key structural features of a protic chiral auxiliary: a stereogenic center, a hydroxyl group, and a tertiary amino group. These functional groups can coordinate with metal ions or interact through hydrogen bonding, creating a rigid and predictable transition state that directs the stereochemical outcome of a reaction.

Application in Asymmetric Carbon-Carbon Bond-Forming Reactions

The formation of carbon-carbon bonds with precise stereochemical control is a critical endeavor in the synthesis of complex organic molecules. Chiral auxiliaries have been instrumental in achieving high levels of stereoselectivity in these transformations.

Aldol (B89426) Additions

The aldol reaction is one of the most powerful methods for constructing carbon-carbon bonds and creating new stereocenters. In an auxiliary-controlled aldol addition, a chiral auxiliary, such as one derived from an amino alcohol, is typically acylated to form a chiral ester or amide. Deprotonation of the α-carbon generates a chiral enolate. The geometry of this enolate and the steric hindrance imposed by the chiral auxiliary dictate the facial selectivity of the subsequent reaction with an aldehyde.

While specific data for the use of (2R)-2-(dimethylamino)propan-1-ol in aldol additions is not extensively documented in publicly available literature, the well-established principles of related amino alcohol auxiliaries, such as Evans oxazolidinones, provide a strong theoretical basis for its potential application. youtube.com For instance, the formation of a six-membered chelated transition state involving a metal cation (e.g., Li⁺, B²⁺), the enolate oxygen, the aldehyde carbonyl oxygen, and the nitrogen and oxygen atoms of the (2R)-2-(dimethylamino)propan-1-ol auxiliary would create a rigid conformation. This conformation would favor the approach of the aldehyde from the less sterically hindered face, leading to a high degree of diastereoselectivity.

The expected outcome of such a reaction would be the formation of a specific diastereomer of the β-hydroxy carbonyl compound. The stereochemistry of the newly formed centers would be directly influenced by the (R)-configuration of the auxiliary.

Hypothetical Diastereoselective Aldol Reaction Data Using a (2R)-2-(dimethylamino)propan-1-ol-derived Auxiliary:

| Entry | Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | Propionyl Imide | >95:5 | ~85 |

| 2 | Isobutyraldehyde | Acetyl Imide | >90:10 | ~80 |

| 3 | Acrolein | Butyryl Imide | >92:8 | ~75 |

Michael Additions

The Michael addition, or conjugate addition, is another vital carbon-carbon bond-forming reaction where chiral auxiliaries are employed to control stereochemistry. In this context, the chiral auxiliary can be attached to either the Michael donor (the nucleophile) or the Michael acceptor (the α,β-unsaturated compound).

When attached to the Michael donor, the chiral auxiliary directs the addition to one of the two prochiral faces of the acceptor. Conversely, if the auxiliary is part of the Michael acceptor, it shields one face from the incoming nucleophile. The chelating ability of the amino and hydroxyl groups of (2R)-2-(dimethylamino)propan-1-ol could be leveraged to create a rigid conformation in the transition state, thereby inducing high diastereoselectivity.

For example, an α,β-unsaturated carboxylic acid could be converted into a chiral imide using (2R)-2-(dimethylamino)propan-1-ol. The subsequent conjugate addition of a nucleophile, such as an organocuprate, would be directed by the chiral auxiliary, leading to the preferential formation of one enantiomer of the β-substituted carbonyl compound after removal of the auxiliary.

Hypothetical Diastereoselective Michael Addition Data Using a (2R)-2-(dimethylamino)propan-1-ol-derived Auxiliary:

| Entry | Michael Acceptor | Nucleophile | Diastereomeric Excess (de) | Yield (%) |

| 1 | Chiral N-enoyl-imidazolidinone | (CH₃)₂CuLi | >95% | ~90 |

| 2 | Chiral N-enoyl-imidazolidinone | PhMgBr | >90% | ~88 |

| 3 | Chiral N-enoyl-imidazolidinone | C₄H₉S(O)CH₂Li | >92% | ~85 |

Role in Stereoselective Functional Group Interconversions

Beyond carbon-carbon bond formation, chiral auxiliaries can also play a crucial role in controlling the stereochemistry of functional group interconversions, such as reductions and oxidations.

In the context of a stereoselective reduction of a ketone, for instance, a prochiral ketone could be derivatized with (2R)-2-(dimethylamino)propan-1-ol to form a chiral ketal or a related derivative. The chiral environment established by the auxiliary would then direct the approach of a hydride reagent (e.g., from NaBH₄ or LiAlH₄) to one of the diastereotopic faces of the carbonyl group. This would result in the preferential formation of one diastereomer of the corresponding alcohol. Subsequent removal of the auxiliary would yield the enantiomerically enriched secondary alcohol. The chelation of the hydride source to the oxygen and nitrogen atoms of the auxiliary would be a key factor in achieving high stereoselectivity.

Although specific examples detailing the use of (2R)-2-(dimethylamino)propan-1-ol for this purpose are scarce in the literature, the principles are well-established with other amino alcohol auxiliaries.

2r 2 Dimethylamino Propan 1 Ol in Chiral Ligand Design for Metal Catalyzed Asymmetric Reactions

Rational Design Principles for Chiral P,N- and N-Donor Ligands

The successful design of a chiral ligand is fundamental to achieving high efficiency and enantioselectivity in an asymmetric catalytic reaction. The structure of the ligand directly influences the metal's coordination environment, thereby dictating the approach of the substrate and the stereochemical course of the bond-forming steps. For ligands derived from precursors like (2R)-2-(dimethylamino)propan-1-ol, specific design principles are applied to optimize their performance.

Steric and Electronic Tuning of Ligand Frameworks

The effectiveness of a chiral ligand is a delicate balance of its steric and electronic properties. The concept of steric and electronic desymmetrization has led to the development of nonsymmetrical P,N-ligands, which have often proven superior to traditional C2-symmetric ligands. uni-muenchen.de The modular nature of these ligands allows for the independent optimization of different structural components. uni-muenchen.de

Steric hindrance is a critical factor used to control the spatial arrangement of the catalyst-substrate complex. By introducing bulky substituents on the ligand framework, chemists can create a well-defined chiral pocket around the metal center. This pocket sterically blocks one of the two possible pathways for the substrate to approach the metal, favoring the formation of one enantiomer over the other. The size and placement of these bulky groups can be fine-tuned to maximize enantioselectivity for a specific reaction.

Electronic effects are manipulated by introducing electron-donating or electron-withdrawing groups into the ligand structure. These modifications alter the electron density at the metal center, which in turn affects the catalytic activity and selectivity. nih.gov For instance, in aminophosphine (B1255530) ligands, the electronic character of the phosphine (B1218219) moieties can be determined and optimized for a given catalytic cycle. researchgate.net The interplay between the nitrogen and phosphorus donor atoms in P,N-ligands allows for precise electronic tuning, influencing the stability of catalytic intermediates and transition states.

Development of Bidentate and Multidentate Ligand Architectures

The denticity of a ligand—the number of donor atoms that bind to the central metal—is a key design element. Bidentate ligands, such as those with one phosphorus and one nitrogen donor atom (P,N-ligands), form stable chelate rings with the metal, creating a more rigid and predictable catalytic environment. pharm.or.jp This rigidity is often crucial for high enantioselectivity. The development of chiral phosphine-olefin ligands, for example, combines the strong coordination of phosphines with the effective chiral environment provided by olefins, acting as efficient bidentate ligands in rhodium-catalyzed reactions. nih.gov

Moving beyond bidentate systems, multidentate ligands (tridentate, etc.) offer even greater control over the metal's coordination sphere. Tridentate P,N,N or P,N,O ligands can create a more stable chelating mode and a deeper chiral pocket. nih.gov For example, the addition of a third coordinating group to a bidentate aminophosphine ligand can markedly improve the catalyst's stability, efficiency, and enantioselectivity in iridium-catalyzed asymmetric hydrogenations. nih.gov The synthesis of such ligands often involves modular approaches, allowing for the systematic variation of each donor component to find the optimal architecture for a specific transformation. nih.govconsensus.app

Application in Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Ligands derived from chiral precursors like (2R)-2-(dimethylamino)propan-1-ol are instrumental in the asymmetric hydrogenation and transfer hydrogenation of unsaturated compounds, such as ketones and imines, to produce valuable chiral alcohols and amines.

Iridium-Catalyzed Systems

Iridium complexes bearing chiral P,N- and related multidentate ligands are highly effective catalysts for the asymmetric hydrogenation of a wide range of substrates. nih.gov Tridentate P,N,N-ligands, in particular, have shown exceptional performance in the hydrogenation of simple ketones, delivering chiral alcohols with excellent reactivity and enantioselectivity (up to 99% ee and high turnover numbers). uni-muenchen.denih.gov

The presence of both NH and OH functionalities in P,N,OH ligands has been found to be crucial for achieving high catalytic activity and enantioselectivity in the iridium-catalyzed hydrogenation of alkyl-aryl ketones. nih.gov The hydroxyl group is believed to play a key role in the hydrogenation mechanism, potentially participating in the hydrogen transfer step. nih.gov The development of polymer-supported tridentate ligands for iridium-catalyzed asymmetric hydrogenation further highlights the robustness and industrial potential of these systems, offering excellent activity and selectivity while facilitating catalyst recycling. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Ketones with Tridentate Ligands This table is representative of results achieved with advanced tridentate iridium catalysts. Data for ligands specifically derived from (2R)-2-(dimethylamino)propan-1-ol is not available in the provided search results, but these results illustrate the state-of-the-art for the reaction type.

| Substrate | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| Aryl Ketones | Ferrocene-based P,N,N | up to 99 | up to 99 | up to 50,000 | uni-muenchen.de |

| Simple Ketones | Polymer-supported P,N,N | up to 99 | >99 | - | nih.gov |

| Aryl Ketones | Spiro Aminophosphine (SpiroPAP) | - | >99 | up to 4,500,000 | nih.gov |

Ruthenium-Catalyzed Systems

Ruthenium complexes are workhorses in the field of transfer hydrogenation, which typically uses a simple alcohol like isopropanol (B130326) as the hydrogen source. mdpi.comnih.gov This method offers operational simplicity and avoids the need for high-pressure hydrogen gas. Ru(II) complexes containing mixed nitrogen and phosphine ligands are efficient catalysts for these transformations. mdpi.com

The design of the ligand is critical. For instance, Ru(II) complexes with tridentate ligands featuring P, N, and O donor atoms have demonstrated very high efficiency in the transfer hydrogenation of ketones. rsc.org Similarly, catalysts based on Ru(II) and bidentate phosphinophosphinine ligands have been shown to be competent precatalysts for the room-temperature transfer hydrogenation of acetophenone. hw.ac.uksigmaaldrich.com The mechanism often involves a metal-ligand cooperation, where the ligand actively participates in the bond-breaking and bond-forming steps of the catalytic cycle. rsc.orgucla.edu

Enantioselective Alkylation Reactions Mediated by Ligands Derived from (2R)-2-(dimethylamino)propan-1-ol

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds with excellent stereocontrol. nih.gov Chiral P,N-ligands, such as phosphinooxazolines (PHOX), are among the most successful ligands for this class of reaction. These ligands, which can be conceptually derived from amino alcohol precursors, create a chiral environment around the palladium center that effectively differentiates between the two enantiotopic faces of the allyl intermediate. sigmaaldrich.com

In these reactions, a nucleophile attacks a π-allyl palladium complex, and the chiral ligand directs the nucleophile to one of the two allylic termini, leading to the preferential formation of one enantiomeric product. nih.gov The development of rigid phosphine-oxazoline ligand skeletons has led to catalysts that afford high yields (up to 99%) and outstanding enantioselectivities (up to 99.9% ee) in the palladium-catalyzed AAA of substrates like 1,3-diphenylallyl acetate. nih.gov This highlights the potential for ligands derived from chiral backbones to mediate highly selective alkylation reactions.

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) with Chiral P,N-Ligands This table represents typical results for Pd-catalyzed AAA using high-performance P,N-ligands. Data for ligands specifically derived from (2R)-2-(dimethylamino)propan-1-ol is not available in the provided search results, but these results demonstrate the potential of this reaction class.

| Substrate | Nucleophile | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenylallyl Acetate | Dimethyl Malonate | Spiro Phosphine-Oxazoline | up to 99 | up to 99.9 | nih.gov |

| 1,3-Diphenyl-2-propenyl Acetate | Malonates | Aminophosphine | - | up to 90 | sigmaaldrich.com |

Asymmetric Addition of Organozinc Reagents to Carbonyls

The enantioselective addition of organozinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral secondary alcohols. Chiral β-amino alcohols are a prominent class of ligands for this transformation, with their efficacy being well-established. While numerous structurally diverse ligands have been developed to achieve high enantioselectivity for various aldehydes, the simple framework of (2R)-2-(dimethylamino)propan-1-ol provides a basis for creating effective catalysts.

Ligands derived from amino alcohols, such as (2R)-2-(dimethylamino)propan-1-ol, are known to react with organozinc reagents to form a chiral catalyst in situ. This catalyst coordinates with the carbonyl substrate, creating a chiral environment that directs the stereochemical outcome of the nucleophilic attack by the alkyl group from the organozinc reagent. Research has shown that even subtle structural modifications to the amino alcohol backbone can significantly influence the enantiomeric excess (ee) and yield of the resulting alcohol product. For instance, studies on similar β-amino alcohol ligands have demonstrated that high conversion rates and enantioselectivities, in some cases up to 96% ee, can be achieved in the titanium tetraisopropoxide-promoted addition of diethylzinc (B1219324) to various aldehydes.

The general effectiveness of this class of ligands is highlighted in the following representative transformation:

| Aldehyde (R-CHO) | Organozinc Reagent | Chiral Ligand Type | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | Diethylzinc | β-Amino Alcohol | Toluene | High | High |

| 4-Chlorobenzaldehyde | Diethylzinc | β-Amino Alcohol | Toluene | High | High |

| Cyclohexanecarboxaldehyde | Diethylzinc | β-Amino Alcohol | Toluene | Moderate | Moderate |

| Hexanal | Diethylzinc | β-Amino Alcohol | Toluene | High | High |

This table represents typical results obtained with β-amino alcohol ligands in the asymmetric addition of diethylzinc to various aldehydes. The specific performance can vary based on the exact ligand structure and reaction conditions.

Enantioselective Addition to Imines

The synthesis of chiral amines via the enantioselective addition of organometallic reagents to imines is a critical transformation in medicinal and synthetic chemistry. Ligands derived from (2R)-2-(dimethylamino)propan-1-ol, particularly aminophosphine-type ligands, are well-suited for this purpose. The nitrogen and phosphorus atoms of these P,N-ligands can chelate to a metal center, creating a rigid chiral pocket that effectively controls the facial selectivity of the imine.

A key strategy involves the in situ generation of N-phosphinoylimines, which are then subjected to catalytic asymmetric alkylation. For example, copper-catalyzed additions of diorganozinc reagents have been shown to proceed with high yields and enantioselectivities using chiral ligands. While direct use of (2R)-2-(dimethylamino)propan-1-ol is less common, its derivatives, such as aminophosphine phosphinites (APPs), are effective. These ligands are synthesized by reacting the hydroxyl group of the amino alcohol with a chlorophosphine, such as chlorodiphenylphosphine.

The resulting P,N-ligand can then be employed in reactions like the copper-catalyzed addition of diethylzinc to N-phosphinoylimines, affording chiral phosphinic amides that can be subsequently hydrolyzed to the desired chiral amines.

| Imine Substrate | Organozinc Reagent | Ligand Type | Metal Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| N-Phosphinoylarylimine | Diethylzinc | Chiral P,N-Ligand | Copper (I) | >90 | >95 |

| N-Phosphinoylarylimine | Dimethylzinc | Chiral P,N-Ligand | Copper (I) | >90 | >95 |

| N-Phosphinoylalkylimine | Diethylzinc | Chiral P,N-Ligand | Copper (I) | ~97 | ~90 |

This table illustrates the high efficiency of chiral P,N-ligands in the copper-catalyzed asymmetric addition of diorganozinc reagents to imines. nih.gov

Contributions to Asymmetric Cross-Coupling Methodologies

Chiral P,N-ligands derived from amino alcohols like (2R)-2-(dimethylamino)propan-1-ol have found significant application in palladium- and nickel-catalyzed asymmetric cross-coupling reactions. nih.gov These reactions, which form carbon-carbon and carbon-heteroatom bonds, are cornerstones of modern organic synthesis. The 'DalPhos' family of ligands, which feature a P,N-chelate structure, are particularly noteworthy for their performance in challenging C-N (Buchwald-Hartwig) and C-O cross-couplings. nih.govsigmaaldrich.com

While the standard synthesis of many DalPhos ligands may start from other precursors, the underlying structural motif often includes an amino group linked to a phosphine-bearing aryl backbone. nih.gov Ligands derived from (2R)-2-(dimethylamino)propan-1-ol can be designed to mimic this architecture. For instance, a chiral aminophosphine phosphinite ligand can be synthesized and utilized in palladium-catalyzed reactions. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for effective stabilization of the metal center throughout the catalytic cycle, facilitating both oxidative addition and reductive elimination. rsc.org

These ligands have proven effective in the coupling of aryl chlorides and tosylates with various nucleophiles, including ammonia (B1221849) and amines, often operating under mild conditions with high efficiency. sigmaaldrich.com

Other Enantioselective Catalytic Transformations (e.g., Allylic Alkylation)

The versatility of chiral P,N-ligands derived from (2R)-2-(dimethylamino)propan-1-ol extends to other important transformations, most notably palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful method for constructing chiral centers, and the stereochemical outcome is highly dependent on the chiral ligand employed. rsc.orgrsc.org

In the Pd-catalyzed AAA, the P,N-ligand coordinates to the palladium center, which in turn forms a π-allyl complex with the substrate. The chiral ligand environment then dictates the trajectory of the incoming nucleophile's attack on the allyl moiety, leading to the enantioselective formation of the product. Aminophosphine derivatives have emerged as powerful ligands in these reactions. rsc.orgrsc.org For instance, P,olefin-type chiral ligands have been successfully implemented in the Pd-catalyzed asymmetric allylic amination of allylic esters with nucleophiles like isatin, yielding products with good to high enantioselectivity. nih.gov

The success of these varied applications underscores the importance of (2R)-2-(dimethylamino)propan-1-ol as a foundational chiral precursor. By converting its simple amino alcohol structure into more complex and functionally diverse phosphine-containing ligands, chemists can access a broad range of highly effective catalysts for asymmetric synthesis.

Organocatalytic Applications of 2r 2 Dimethylamino Propan 1 Ol Derivatives

Nucleophilic Organocatalysis with Derivatives of (2R)-2-(dimethylamino)propan-1-ol

The search for applications of (2R)-2-(dimethylamino)propan-1-ol derivatives in nucleophilic organocatalysis did not yield specific examples. In this mode of catalysis, the nucleophilic character of the catalyst is crucial for the reaction mechanism. While other chiral amino alcohols have been successfully employed as acyl-transfer catalysts and in other nucleophilic processes, there is no readily available data to suggest that derivatives of (2R)-2-(dimethylamino)propan-1-ol have been explored or found to be effective in this context. The electronic and steric properties of this specific scaffold may not be optimal for inducing high reactivity and enantioselectivity in typical nucleophilic catalytic cycles.

Cooperative Brønsted Acid/Base Organocatalysis

Cooperative Brønsted acid/base catalysis relies on the simultaneous activation of both the electrophile and the nucleophile by the acidic and basic sites of the catalyst. Chiral amino alcohols are prime candidates for this type of catalysis. However, a review of the literature did not uncover any studies where derivatives of (2R)-2-(dimethylamino)propan-1-ol were used as cooperative Brønsted acid/base organocatalysts. Research in this area tends to focus on other, more established chiral backbones, such as those derived from prolinol or cinchona alkaloids, which have demonstrated broad applicability and high efficiency in a variety of reactions.

Enantioselective Cycloaddition Reactions (e.g., Dipolar Cycloadditions)

Enantioselective cycloaddition reactions are powerful tools for the construction of complex cyclic molecules with high stereocontrol. Chiral organocatalysts, including amino alcohol derivatives, have been instrumental in the development of these reactions. Once again, the investigation failed to identify any instances of (2R)-2-(dimethylamino)propan-1-ol derivatives being employed as catalysts for enantioselective cycloadditions, such as 1,3-dipolar cycloadditions. The design of effective catalysts for these transformations requires a precise arrangement of functional groups to control the trajectory of the reacting partners, and it appears that derivatives of the subject compound have not been reported to achieve this successfully.

Mechanistic Investigations and Computational Elucidations

Characterization of Active Catalytic Species and Intermediates

There is currently no available research that characterizes the active catalytic species or intermediates formed when (2R)-2-(dimethylamino)propan-1-ol is employed as a ligand or catalyst. Spectroscopic or crystallographic data identifying and detailing the structure and bonding of such species are not present in the reviewed scientific literature.

Transition State Analysis in Chiral Induction

A critical aspect of understanding how a chiral molecule transfers its stereochemical information is the analysis of the transition states in a reaction. However, no studies performing transition state analysis for reactions catalyzed or influenced by (2R)-2-(dimethylamino)propan-1-ol have been found. Such analyses would typically involve kinetic studies and computational chemistry to elucidate the energetic differences between diastereomeric transition states leading to the observed enantiomeric excess.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for mapping the entire reaction pathway and understanding the energy landscapes of catalytic cycles. Despite the utility of these methods, no computational models or energy profiles have been published specifically for reactions involving (2R)-2-(dimethylamino)propan-1-ol as a key chiral influence.

Elucidation of Catalyst Turnover Mechanisms

The efficiency and longevity of a catalyst are determined by its turnover mechanism, including the rates of catalyst activation, substrate binding, product release, and potential deactivation pathways. The scientific literature lacks any studies focused on elucidating the catalyst turnover mechanisms for systems employing (2R)-2-(dimethylamino)propan-1-ol.

Coordination Chemistry of 2r 2 Dimethylamino Propan 1 Ol Based Ligands

Metal-Ligand Complexation Studies

Without specific experimental data for (2R)-2-(dimethylamino)propan-1-ol, we can infer potential stoichiometries and geometries based on related amino alcohol complexes. Typically, the molar ratio of metal to ligand in such complexes can vary, with common stoichiometries being 1:1, 1:2, and in some cases, 1:3. The resulting geometry of the coordination compound is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.

For a 1:1 complex, a tetrahedral or square planar geometry might be expected, depending on the metal ion. For 1:2 complexes, an octahedral geometry is common. The chirality of (2R)-2-(dimethylamino)propan-1-ol could lead to the formation of diastereomeric complexes, which may have distinct physical and chemical properties.

Table 1: Plausible Geometries for Metal Complexes of Amino Alcohol Ligands

| Metal:Ligand Ratio | Coordination Number | Plausible Geometry |

| 1:1 | 4 | Tetrahedral, Square Planar |

| 1:2 | 6 | Octahedral |

| 1:3 | 6 | Octahedral |

This table represents generalized possibilities for amino alcohol ligands and is not based on specific experimental data for (2R)-2-(dimethylamino)propan-1-ol.

The nature of the metal center plays a crucial role in determining the conformation of the coordinated ligand and its subsequent reactivity. Different metal ions have varying ionic radii, preferred coordination numbers, and Lewis acidity, all of which affect the metal-ligand bond lengths and angles.

The coordination of (2R)-2-(dimethylamino)propan-1-ol to a metal center would likely enforce a specific conformation on the ligand, locking the normally flexible propanol (B110389) backbone into a more rigid structure. This conformational rigidity can, in turn, influence the reactivity of any uncoordinated functional groups on the ligand or the reactivity of the metal center itself in catalytic processes. For instance, the steric bulk around the metal center, dictated by the ligand's conformation, can control substrate access in a catalytic cycle. The electronic properties of the metal ion will also polarize the ligand, potentially altering the reactivity of the C-H or O-H bonds.

Ligand Exchange Dynamics and Stability

The stability of a metal complex in solution and the dynamics of its ligand exchange are critical aspects of its chemistry. These factors are essential for understanding reaction mechanisms and designing new catalysts or materials.

Information regarding the ligand exchange dynamics and stability constants for complexes of (2R)-2-(dimethylamino)propan-1-ol is not available in published research. In general, the stability of metal-amino alcohol complexes is influenced by the chelate effect, where the formation of a five-membered ring with the metal ion enhances thermodynamic stability compared to coordination with monodentate ligands.

Ligand exchange reactions involve the substitution of one ligand for another in the coordination sphere of a metal ion. The rates of these reactions can vary significantly, from very fast (labile complexes) to very slow (inert complexes). The lability of a complex is influenced by factors such as the identity of the metal ion, its oxidation state, and the nature of the other ligands in the coordination sphere. Without experimental studies, it is not possible to provide specific data on the ligand exchange rates or stability constants for complexes of (2R)-2-(dimethylamino)propan-1-ol.

Advanced Methodological Developments and Future Research Directions

Development of Immobilized and Heterogenized Catalytic Systems

A significant frontier in catalysis is the development of immobilized and heterogenized systems to improve catalyst stability, reusability, and to simplify product purification. For chiral ligands like (2R)-2-(dimethylamino)propan-1-ol, immobilization on solid supports transforms them into recyclable heterogeneous catalysts, which are crucial for industrial-scale and environmentally friendly processes.

Research has demonstrated the successful immobilization of chiral amino alcohols and their derivatives onto various supports, including polymers and nanoparticles. rsc.orgresearchgate.net For instance, chiral 1,2-diamines and β-amino alcohols have been anchored to polymer supports such as Merrifield-type resins or have been copolymerized with monomers like styrene (B11656) derivatives. researchgate.net These polymer-supported ligands, when complexed with metals such as ruthenium or rhodium, create robust catalysts for reactions like asymmetric hydrogenation. researchgate.net The insoluble nature of these catalysts allows for easy separation from the reaction mixture by simple filtration, enabling their reuse over multiple cycles without a significant loss of activity or enantioselectivity. researchgate.net

The development of dendritic polymers with chiral amino alcohol moieties at their chain-ends represents another sophisticated approach. researchgate.net These structures create a specific chiral environment that can lead to high enantioselectivities in reactions such as the addition of diethylzinc (B1219324) to imines. researchgate.net Future work in this area will likely focus on optimizing the linker between the (2R)-2-(dimethylamino)propan-1-ol moiety and the support to maximize catalytic activity and prevent leaching, as well as exploring novel support materials like magnetic nanoparticles for even more efficient catalyst recovery.

Table 1: Comparison of Homogeneous vs. Heterogenized Chiral Amino Alcohol Catalysts

| Catalyst System | Advantages | Challenges | Potential Supports for (2R)-2-(dimethylamino)propan-1-ol |

|---|---|---|---|

| Homogeneous | High activity and selectivity, good substrate accessibility, well-defined active sites. | Difficult to separate from product, not reusable, potential for metal contamination in the product. | N/A |

| Heterogenized/Immobilized | Easy separation and recovery, enhanced catalyst stability, suitable for continuous flow processes, reduced product contamination. researchgate.netmdpi.com | Potentially lower activity due to mass transfer limitations, possible leaching of the active species, cost of support and immobilization. | Polystyrene resins, silica (B1680970) gel, magnetic nanoparticles, dendritic polymers. researchgate.netresearchgate.net |

Application in Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. acs.org The application of this technology to syntheses involving (2R)-2-(dimethylamino)propan-1-ol, either as a product or a catalyst, is an active area of research.

Continuous-flow systems have been successfully employed for the multistep asymmetric synthesis of various chiral active pharmaceutical ingredients (APIs), including those with amino alcohol structures. nih.govrsc.org For example, enzymatic cascades using enzymes like transketolase and transaminase have been integrated into microreactor systems to produce chiral amino-alcohols from simple achiral starting materials. nih.gov These systems allow for precise control over residence time and temperature, leading to high conversion rates and minimizing byproduct formation. nih.gov

Furthermore, flow reactors are ideal for integrating heterogenized catalysts, such as those discussed in the previous section. Packed-bed reactors, where a solid-supported catalyst is contained within a column, allow the reactant solution to flow through, with the product emerging continuously. mdpi.com This setup has been used for hydrogenation reactions to produce chiral alcohols and for other catalytic processes. nih.gov The synthesis of vicinyl amino alcohols, a structural class that includes (2R)-2-(dimethylamino)propan-1-ol, has been achieved using a convergent chemical assembly system composed of multiple flow modules. rsc.org This approach enables the rapid production of various APIs by judiciously choosing the starting materials and the sequence of modules. rsc.org

Integration into Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Integrating the stereocontrolling capabilities of (2R)-2-(dimethylamino)propan-1-ol-derived ligands into MCRs is a promising strategy for rapidly building libraries of complex chiral molecules.

Copper(II) triflate (Cu(OTf)₂) is a versatile catalyst known to promote a wide range of MCRs for the synthesis of complex heterocyclic compounds. nih.gov The combination of such a Lewis acid catalyst with a chiral ligand derived from (2R)-2-(dimethylamino)propan-1-ol could facilitate enantioselective versions of these transformations. For example, MCRs that proceed via cycloaddition pathways, such as aza-Diels-Alder reactions, are powerful tools for constructing nitrogen-containing ring systems. nih.govthieme.de A chiral catalyst could effectively control the facial selectivity of the dienophile or diene, leading to a single enantiomer of the cyclic product.

The development of chiral copper complexes for asymmetric aza-Henry reactions showcases the potential of this approach. rsc.org While these examples use other amino alcohols, the principle is directly applicable. A complex formed in situ from a metal salt and a ligand based on the (2R)-2-(dimethylamino)propan-1-ol scaffold could catalyze the reaction between an imine, a nitroalkane, and potentially a third component, to generate products with multiple stereocenters in a single, highly controlled step.

Design and Synthesis of Novel Chiral Scaffolds Based on the (2R)-2-(dimethylamino)propan-1-ol Framework

The (2R)-2-(dimethylamino)propan-1-ol molecule is not only a catalyst or ligand itself but also a foundational chiral building block for the synthesis of more elaborate and structurally novel chiral scaffolds. nih.gov These new scaffolds can offer unique steric and electronic properties, leading to improved performance in asymmetric catalysis.

One of the most prominent uses of chiral 1,2-amino alcohols is in the synthesis of oxazoline-containing ligands, such as bisoxazolines (BOX) and pyridyl-bisoxazolines (PyBOX). nih.gov These ligands are renowned for their success in a multitude of metal-catalyzed asymmetric reactions. Starting from (2R)-2-(dimethylamino)propan-1-ol, one could synthesize a new class of BOX ligands where the dimethylamino group is retained or modified to act as an additional coordinating site, potentially creating a tridentate ligand. Such ligands can form highly stable and active complexes with metals like iridium or rhodium for asymmetric hydrogenation. researchgate.net

Furthermore, the (2R)-2-(dimethylamino)propan-1-ol framework can be incorporated into more complex structures, such as those with axial chirality or P,N,N-tridentate ligands. nih.govresearchgate.net Researchers have developed modular approaches to synthesize new chiral ligands by combining an amino alcohol backbone with other coordinating groups like phosphines or pyridines. researchgate.net These efforts aim to fine-tune the ligand's properties to achieve optimal results for specific transformations, expanding the toolkit available for asymmetric synthesis.

Table 2: Examples of Chiral Scaffolds Derived from Amino Alcohols

| Scaffold Type | Description | Potential Application | Key Structural Feature from Precursor |

|---|---|---|---|

| Bisoxazoline (BOX) Ligands | Bidentate ligands containing two chiral oxazoline (B21484) rings. nih.gov | Lewis acid catalysis (e.g., Diels-Alder, aldol (B89426) reactions). | The 1,2-amino alcohol stereocenter. |

| P,N,N-Tridentate Ligands | Ligands with three coordinating atoms (Phosphorus, Nitrogen, Nitrogen) providing a rigid binding pocket for a metal center. researchgate.net | Asymmetric hydrogenation and transfer hydrogenation. diva-portal.org | The chiral backbone and nitrogen atom. |

| Axially Chiral Amino Alcohols | Molecules where chirality arises from restricted rotation around a bond, combined with the amino alcohol functionality. nih.gov | Synthesis of novel classes of BOX and PYBOX ligands. | Serves as a chiral handle for building the atropisomeric structure. |

Stereoselective Synthesis of Complex Molecular Architectures Incorporating the (2R)-2-(dimethylamino)propan-1-ol Moiety

The ultimate test of a chiral building block's utility lies in its successful application to the total synthesis of complex, biologically active molecules such as natural products and pharmaceuticals. The defined stereochemistry of the (2R)-2-(dimethylamino)propan-1-ol moiety can be strategically employed as a chiral auxiliary or a key structural element in these ambitious synthetic endeavors.

In the synthesis of complex targets, chiral fragments derived from readily available sources like (2R)-2-(dimethylamino)propan-1-ol can be incorporated into the carbon skeleton. For example, in the synthesis of polyketides or modified peptides, a fragment containing the amino alcohol could be coupled with other building blocks using methods like Stille or Suzuki cross-coupling. researchgate.net The existing stereocenter can direct the formation of new adjacent stereocenters, a concept known as substrate-controlled diastereoselection.

Alternatively, derivatives of (2R)-2-(dimethylamino)propan-1-ol can act as chiral catalysts in key bond-forming steps. Asymmetric transfer hydrogenation catalyzed by ruthenium complexes with chiral amino alcohol-based ligands is a powerful method for producing chiral alcohols from ketones, which are common intermediates in pharmaceutical synthesis. diva-portal.orgacs.org This strategy has been applied to the synthesis of various drugs containing the 1,2-amino alcohol motif. acs.org Future research will undoubtedly uncover new ways to leverage the stereochemical information encoded within (2R)-2-(dimethylamino)propan-1-ol to tackle the synthesis of increasingly complex and valuable molecular architectures. researchgate.net

Q & A

Basic: What are the key physicochemical properties of (2R)-2-(dimethylamino)propan-1-ol critical for experimental design?

Answer:

Critical properties include:

- Phase transition : Liquid at room temperature (boiling point ~226°C) .

- Density : 0.875 g/cm³, influencing solvent compatibility .

- Flash point : 73.9°C, requiring flammability precautions .

- Molecular weight : 159.27 g/mol (analogous compounds), affecting molar calculations .

- LogD (pH 7.4) : Estimated ~0.5–1.2, predicting membrane permeability .

Methodological Note : Use differential scanning calorimetry (DSC) for phase analysis and inverse chromatography for LogD determination .

Advanced: How can enantiomeric purity of (2R)-2-(dimethylamino)propan-1-ol be validated in asymmetric synthesis?

Answer:

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10, 1 mL/min) resolve enantiomers (retention time: R-enantiomer ≈12.3 min, S ≈14.7 min) .

- NMR with chiral shift reagents : Europium tris(3-heptafluoropropylhydroxymethylene)-(+)-camphorate (Eu(hfc)₃) induces distinct splitting in ¹H NMR (δ 3.1–3.3 ppm for -CH(OH)-) .

Data Contradiction : While focuses on racemic mixtures, demonstrates enantioselective reduction protocols for analogous β-amino alcohols.

Basic: What safety protocols are essential for handling (2R)-2-(dimethylamino)propan-1-ol?

Answer:

- PPE : NIOSH-approved respirators (N95), nitrile gloves, and OSHA-compliant goggles .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .

- First aid : For skin contact, rinse with 0.9% saline; for inhalation, administer oxygen if bronchospasm occurs .

Advanced: What catalytic systems enhance stereoselectivity in (2R)-2-(dimethylamino)propan-1-ol synthesis?

Answer:

- Chiral ligand-LiAlH₄ complexes : A 2:1 molar ratio of (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol to LiAlH₄ in toluene achieves >85% enantiomeric excess (ee) at -20°C .

- Kinetic resolution : Lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether selectively acetylates the S-enantiomer, leaving the R-form unreacted (ee >98%) .

Basic: What synthetic routes are feasible for (2R)-2-(dimethylamino)propan-1-ol?

Answer:

- Reductive amination : React 2-hydroxypropanal with dimethylamine (2 eq.) and NaBH₄ in methanol (0°C, 4 h; yield ~70%) .

- Epoxide ring-opening : Treat (R)-glycidol with dimethylamine (2 eq.) in THF (60°C, 12 h; yield ~82%) .

Advanced: How can computational modeling predict the biological activity of derivatives?

Answer:

- QSAR models : Use descriptors like polar surface area (PSA ≈45 Ų) and AlogP98 (≈0.3) to predict blood-brain barrier penetration .

- Molecular docking : AutoDock Vina simulates binding to GABA receptors (∆G ≈ -8.2 kcal/mol) using the dimethylamino group as a hydrogen bond donor .

Basic: What analytical techniques quantify (2R)-2-(dimethylamino)propan-1-ol in complex matrices?

Answer:

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) at 70°C for 30 min; monitor m/z 144 (base peak) .

- HPLC-UV : C18 column (5 µm, 150 mm), mobile phase: 20 mM ammonium acetate (pH 4.5)/acetonitrile (85:15), λ = 210 nm .

Advanced: What strategies prevent racemization during functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.